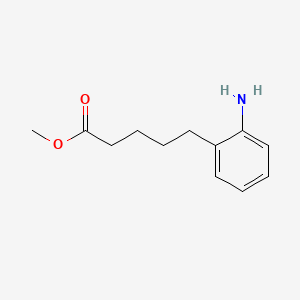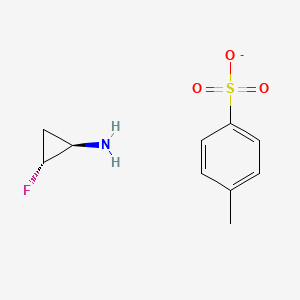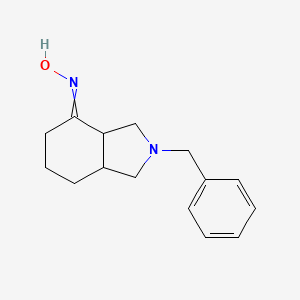
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid ist eine komplexe organische Verbindung, die sich durch das Vorhandensein von Methoxymethoxy- und Ureidofunktionellen Gruppen auszeichnet.
Herstellungsmethoden
Die Synthese von N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Methoxymethoxyphenylisocyanat mit Methoxyamin, gefolgt von einer Formylierung. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran. Industrielle Produktionsmethoden können ähnliche Schritte umfassen, jedoch in größerem Maßstab und unter Verwendung von Durchflussreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
The synthesis of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxymethoxyphenyl isocyanate with methoxyamine, followed by formylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Methoxymethoxygruppe mit Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid auftreten.
Wissenschaftliche Forschungsanwendungen
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antifungale Eigenschaften.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als Therapeutikum, insbesondere bei der Behandlung bestimmter Krebsarten und Entzündungen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen und so deren Aktivität blockieren. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Unterdrückung der Zellproliferation in Krebszellen oder der Reduktion von Entzündungen.
Wirkmechanismus
The mechanism of action of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(Methoxymethoxy)phenylboronsäure: Diese Verbindung teilt die Methoxymethoxygruppe, unterscheidet sich aber in ihrer Boronsäurefunktionalität.
4-Methoxyphenylboronsäure: Ähnlich in der Struktur, aber mit einer Methoxygruppe anstelle von Methoxymethoxy.
4-Methoxyformanilid: Enthält eine Methoxygruppe und eine Formamidegruppe, ähnlich wie N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid.
Die Einzigartigkeit von N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamid liegt in seiner Kombination aus funktionellen Gruppen, die spezifische chemische und biologische Eigenschaften verleihen, die in den anderen Verbindungen nicht gefunden werden.
Eigenschaften
Molekularformel |
C11H15N3O5 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
N-[[[4-(methoxymethoxy)phenyl]carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-17-8-18-10-4-2-9(3-5-10)14-11(16)12-7-19-13-6-15/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,16) |
InChI-Schlüssel |
NFNUVZGFVIBKCR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)NC(=O)NCONC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)



![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)





